1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one
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Overview
Description
1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a chlorine atom, a phenyl group, and an oxatricyclic nonanone core. Its molecular formula is C14H13ClO2, and it has a molecular weight of 248.705 Da .
Preparation Methods
The synthesis of 1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .
Chemical Reactions Analysis
1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride (NaBH4), palladium catalysts, and various acids and bases are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one can be compared with similar compounds such as:
3-Oxatricyclo[4.1.1.0(2,4)]octane, 2,7,7-trimethyl-: This compound has a similar tricyclic structure but differs in its functional groups and molecular weight.
3-Oxatricyclo[3.2.1.02,4]octane: Another tricyclic compound with different substituents and properties.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound shares a bicyclic core but has distinct chemical properties and applications.
The uniqueness of 1-Chloro-7-phenyl-8-oxatricyclo[430
Properties
Molecular Formula |
C14H13ClO2 |
---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-chloro-7-phenyl-8-oxatricyclo[4.3.0.02,7]nonan-9-one |
InChI |
InChI=1S/C14H13ClO2/c15-13-10-7-4-8-11(13)14(10,17-12(13)16)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
MARLZNIGHGTHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3(C(C1)C2(C(=O)O3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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